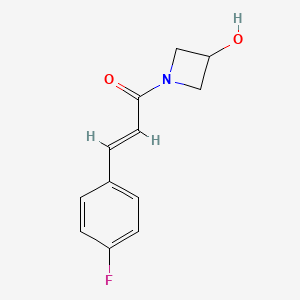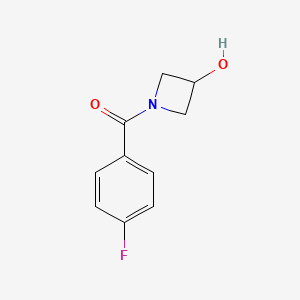
(3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone, also known as ACF, is an organic compound that has been studied for its potential use in various industrial and scientific applications. It is a highly versatile and reactive molecule, which can be used in synthesis and catalysis reactions. ACF has been studied for its ability to act as a catalyst for the synthesis of new compounds and for its potential to act as a precursor for the synthesis of other compounds. In addition, ACF has been studied for its potential use in the synthesis of pharmaceuticals, biopolymers, and other materials.
Scientific Research Applications
Synthesis and Antitumor Activity
- A study on the synthesis and crystal structure of a related compound highlighted its distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer research and therapy (Zhi-hua Tang & W. Fu, 2018).
Drug Formulation Enhancement
- Research focused on developing precipitation-resistant solution formulations to increase in vivo exposure of poorly water-soluble compounds showcases the importance of chemical modifications for enhancing drug delivery and efficacy (Lori Burton et al., 2012).
Novel Synthesis Approaches
- A dipolar cycloaddition reaction was developed to access novel compounds with significant biological activities, demonstrating advanced synthesis techniques that could be applied to the synthesis of (3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone and its analogs for potential therapeutic uses (C. Chrovian et al., 2018).
Antibacterial and Antifungal Properties
- The design and evaluation of novel compounds for antibacterial and antifungal activities, as well as their synthesis and biological importance, suggest a potential area of application for the target compound in developing new antimicrobial agents (Pushkal Samadhiya et al., 2012).
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4O/c11-7-2-1-3-8(12)9(7)10(17)16-4-6(5-16)14-15-13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKCYERMJDPCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(2-chloro-6-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



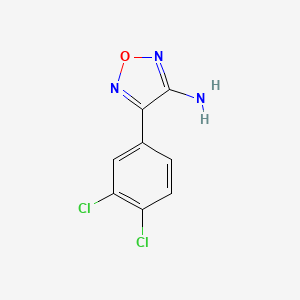
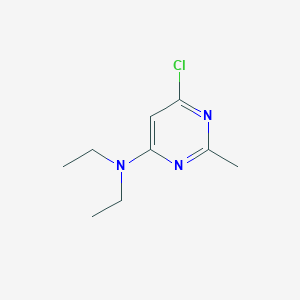
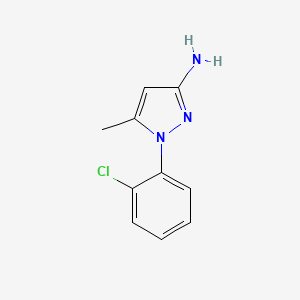
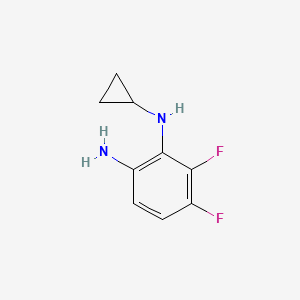
![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)
![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
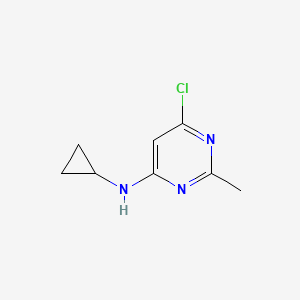
![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)




